5-Chloro-2-hydroxybenzohydrazide

Übersicht

Beschreibung

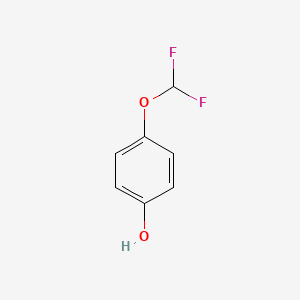

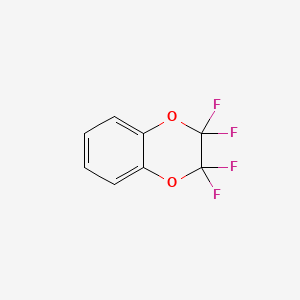

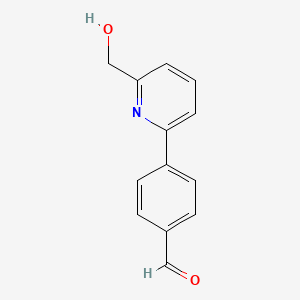

5-Chloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 186.6 .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

5-Chloro-2-hydroxybenzohydrazide derivatives exhibit significant antihypertensive activity. A study by Bhole and Bhusari (2011) synthesized p-hydroxybenzohydrazide derivatives, which showed notable antihypertensive effects when tested using non-invasive and invasive blood pressure measurement methods. These compounds were further analyzed using 3D-QSAR studies to understand their structure-activity relationship, which could aid in designing potent antihypertensive agents (Bhole & Bhusari, 2011).

Antibacterial and Antifungal Activities

Various derivatives of 5-Chloro-2-hydroxybenzohydrazide have demonstrated antibacterial and antifungal properties. Hu et al. (2015) synthesized compounds that were effective against bacterial strains like Bacillus subtilis and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans (Hu et al., 2015). Similarly, Yu-jie (2011) reported the antibacterial activity of nickel(II) complexes with acylhydrazone derivatives against various bacterial strains, showing enhanced activity compared to the ligand alone (Yu-jie, 2011).

Antimycobacterial Activity

Compounds derived from 5-Chloro-2-hydroxybenzohydrazide have shown efficacy against mycobacterial strains. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides, which exhibited significant in vitro activity against Mycobacterium tuberculosis, with some derivatives also active against M. kansasii and M. avium (Zítko et al., 2013).

Antioxidant Activity

The antioxidant properties of 5-Chloro-2-hydroxybenzohydrazide derivatives have been explored. Shakir et al. (2014) synthesized compounds that exhibited significant free-radical scavenging ability in antioxidant assays (Shakir et al., 2014).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) reported the synthesis of 1,3,4-oxadiazole derivatives with 5-Chloro-2-hydroxybenzohydrazide, which demonstrated potent analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).

Anti-Ulcer Activity

Gwaram et al. (2012) studied a Schiff base derived from 5-Chloro-2-hydroxybenzohydrazide, which showed significant preventive activity against ethanol-induced gastric mucosal lesions in rats (Gwaram et al., 2012).

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLIGXZOGZELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383469 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxybenzohydrazide | |

CAS RN |

5022-48-0 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)